Diosmetin

Descripción

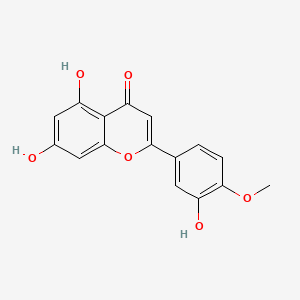

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNGWHIJMBWFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199966 | |

| Record name | Diosmetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diosmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in chloroform, dichloromethane, DMSO, acetone | |

| Record name | Diosmetin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.512 g/cu cm | |

| Record name | Diosmetin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS No. |

520-34-3 | |

| Record name | Diosmetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diosmetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diosmetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diosmetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOSMETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ37241OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diosmetin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diosmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256-258 °C, 228 - 230 °C | |

| Record name | Diosmetin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diosmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Diosmetin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin, a natural flavonoid predominantly found in citrus fruits and olive leaves, has emerged as a promising candidate in oncology research. Extensive studies have demonstrated its potent anti-cancer properties across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells. This document details the key signaling pathways modulated by this compound, presents quantitative data from various studies, outlines detailed experimental protocols, and provides visual representations of the core mechanisms.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These effects are orchestrated through the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death, or apoptosis, in cancer cells. This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic pathways. A key event is the upregulation of the tumor suppressor protein p53[1][2][3]. Activated p53 translocates to the nucleus, where it transcriptionally activates pro-apoptotic genes, including Bax (Bcl-2-associated X protein), while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis[4][5]. Studies have shown that this compound treatment leads to a significant increase in the levels of cleaved caspase-3 and cleaved PARP, both hallmarks of apoptosis.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases. This is accomplished by modulating the expression of key cell cycle regulatory proteins. This compound has been observed to downregulate the expression of cyclins (such as Cyclin D1 and Cyclin B1) and cyclin-dependent kinases (CDKs), including Cdk2 and Cdk4. This downregulation prevents the formation of active cyclin-CDK complexes that are necessary for cell cycle progression. Consequently, cancer cells are unable to transition through the cell cycle checkpoints, leading to a cessation of proliferation.

Inhibition of Metastasis

The metastatic cascade, a major cause of cancer-related mortality, is also targeted by this compound. It has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. By inhibiting MMPs, this compound effectively curtails the ability of cancer cells to spread to distant sites.

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are underpinned by its ability to interfere with several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway by reducing the phosphorylation of Akt and mTOR. By inhibiting this pathway, this compound suppresses pro-survival signals and promotes apoptosis and autophagy in cancer cells.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in cancer, regulating processes like proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway, often leading to the activation of JNK and p38, which are generally associated with apoptotic signaling, while inhibiting the pro-proliferative ERK signaling in some cancer types.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. This compound has been demonstrated to inhibit the NF-κB pathway by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm. This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.

p53 Signaling Pathway

As mentioned earlier, the activation of the p53 tumor suppressor pathway is a central mechanism of this compound's action. This compound can increase the expression and phosphorylation of p53, leading to the transcriptional activation of its target genes that mediate apoptosis and cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| SUM 149 | Breast Cancer | 5.23 - 9.65 | Not Specified |

| HTB-26 | Breast Cancer | 10 - 50 | Not Specified |

| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified |

| HCT116 | Colorectal Cancer | 22.4 | Not Specified |

| HT-29 | Colorectal Cancer | >50 | 48 |

| Caco-2 | Colorectal Cancer | >50 | 48 |

| A549 | Lung Cancer | Not Specified | Not Specified |

| HL-60 | Leukemia | Not Specified | Not Specified |

| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | Not Specified | Not Specified |

| SW480 | Colorectal Cancer | Not Specified | Not Specified |

Table 2: Effect of this compound on Apoptosis in Cancer Cells

| Cell Line | Cancer Type | This compound Conc. (µg/mL) | Apoptosis Rate (%) |

| HepG2 | Hepatocellular Carcinoma | 0 | 8.8 ± 0.7 |

| 10 | 25.6 ± 4.8 | ||

| 20 | 37.6 ± 6.1 | ||

| MDA-MB-231 | Breast Cancer | 0 | ~5 |

| 10 | ~15 | ||

| 30 | ~28 | ||

| 50 | ~45 |

Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells

| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 | 39.9 | 32.2 | 27.9 |

| 10 | 46.0 | 25.4 | 28.6 |

| 30 | 52.1 | 15.6 | 32.3 |

| 50 | 55.2 | 10.6 | 34.2 |

Table 4: Effect of this compound on Protein Expression in Prostate Cancer Cells (LNCaP and PC-3)

| Protein | Cell Line | This compound Conc. (µM) | Change in Expression |

| Cyclin D1 | LNCaP | 5 | ↓ 37.61% |

| 10 | ↓ 37.35% | ||

| Cyclin E | PC-3 | 5 | ↓ 26.34% |

| 10 | ↓ 19.07% | ||

| 20 | ↓ 13.95% | ||

| Cdk2 | LNCaP | 10 | ↓ 81.74% |

| 20 | ↓ 54.49% | ||

| Cdk4 | LNCaP | 10 | ↓ 14.79% |

| 20 | ↓ 40.07% | ||

| Cleaved Caspase-3 | LNCaP | 10 | ↑ 144.37% |

| 20 | ↑ 143.37% | ||

| PC-3 | 10 | ↑ 1.5-fold | |

| 20 | ↑ >6-fold | ||

| Cleaved PARP | LNCaP | 10 | ↑ 10-fold |

| 20 | ↑ 30-fold | ||

| PC-3 | 10 | ↑ 4-fold | |

| 20 | ↑ >17-fold |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in the dark.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value can be determined by plotting cell viability against this compound concentration.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression levels of specific proteins.

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound-induced apoptosis signaling pathways.

References

- 1. This compound, a Potential p53 Activator, Performs Anticancer Effect by Regulating Cell Cycling and Cell Proliferation in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound Induces Apoptosis by Downregulating AKT Phosphorylation via P53 Activation in Human Renal Carcinoma ACHN Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound triggers cell apoptosis by activation of the p53/Bcl-2 pathway and inactivation of the Notch3/NF-κB pathway in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits cell proliferation and induces apoptosis by regulating autophagy via the mammalian target of rapamycin pathway in hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Flavonoid Diosmetin: A Technical Guide to Its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the methodologies for its extraction and purification. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in harnessing the therapeutic potential of this promising flavonoid.

Natural Sources of this compound

This compound is predominantly found in a variety of plants, where it often exists in its glycosidic form, diosmin. The aglycone, this compound, is released upon hydrolysis. The primary botanical sources of this compound are citrus fruits and the leaves of the olive tree.

Citrus Fruits

Citrus fruits are a well-documented source of this compound. It is particularly abundant in the peels and juices of lemons (Citrus limon) and sweet oranges (Citrus sinensis)[1][2][3]. The concentration of this compound and its glycosides can vary depending on the fruit variety, maturity, and processing methods[4]. Fingered citron (Citrus medica L. var. sarcodactylis) has also been identified as a significant source, with diosmin being the most abundant flavonoid[5].

Olive Leaves

The leaves of the olive tree (Olea europaea L.) are a rich and commercially viable source of various bioactive compounds, including this compound. Several studies have quantified the flavonoid content in olive leaves, identifying this compound alongside other flavonoids like luteolin and apigenin. The concentration of these compounds can be influenced by the olive cultivar, geographical location, and harvesting time.

Other Botanical Sources

Besides citrus and olive leaves, this compound has been identified in other plants, including the Caucasian vetch (Vicia sativa) and in trace amounts in various herbs. However, citrus fruits and olive leaves remain the most significant and widely studied natural sources for its extraction.

Quantitative Data on this compound Content

The following table summarizes the quantitative data available for this compound content in various natural sources. It is important to note that these values can exhibit significant variation based on the factors mentioned previously.

| Natural Source | Plant Part | Compound | Concentration | Reference |

| Olive Leaf (Olea europaea L.) | Leaf | This compound | Present (quantified alongside other flavonoids) | |

| Fingered Citron (Citrus medica L. var. sarcodactylis) | Fruit | Diosmin (precursor) | Highest flavonoid content | |

| Orange (Citrus sinensis L. osbeck) | Peel Waste | Hesperidin (precursor) | 2.8% w/w (dry albedo) | |

| Various Citrus Fruits | Peels | Total Phenolics | Grapefruit > Mandarin > Lemon > Orange |

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step in its isolation for research and pharmaceutical applications. Both conventional and modern extraction techniques are employed, with a growing emphasis on green and efficient methods.

Conventional Solvent Extraction

Solvent extraction is a traditional and widely used method for obtaining flavonoids from plant materials. The choice of solvent is crucial and is typically based on the polarity of the target compound.

Experimental Protocol: Solvent Extraction of Phenolics from Citrus Peels

-

Sample Preparation: Fresh citrus peels are washed, air-dried, and ground into a fine powder.

-

Extraction: A known weight of the powdered peel is macerated in a solvent (e.g., ethanol, methanol, or aqueous mixtures) at a specific solid-to-liquid ratio.

-

Temperature and Time: The extraction is carried out at a controlled temperature (e.g., room temperature or elevated temperatures up to 80°C) for a defined period with constant agitation.

-

Filtration and Concentration: The mixture is then filtered to separate the solid residue from the liquid extract. The solvent is subsequently evaporated under reduced pressure to yield the crude extract.

-

Purification: The crude extract can be further purified to isolate this compound.

Microwave-Assisted Extraction (MAE)

MAE is a modern technique that utilizes microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process. This method offers advantages such as reduced extraction time, lower solvent consumption, and higher extraction yields compared to conventional methods.

Experimental Protocol: Microwave-Assisted Extraction of Flavonoids

-

Sample and Solvent: A precise amount of the powdered plant material is mixed with an appropriate solvent (e.g., 78.1% ethanol) in a microwave-transparent vessel.

-

Microwave Parameters: The vessel is placed in a microwave extractor, and the extraction is performed under optimized conditions of microwave power (e.g., 559 W) and time (e.g., 24.9 minutes).

-

Post-Extraction Processing: After extraction, the mixture is cooled, filtered, and the solvent is evaporated to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates the release of intracellular compounds, enhancing the extraction efficiency.

Experimental Protocol: Ultrasound-Assisted Extraction of Flavonoids

-

Sample Preparation: The dried and powdered plant material is suspended in the extraction solvent.

-

Ultrasonication: The mixture is subjected to ultrasonic irradiation using an ultrasonic bath or probe system at a specific frequency (e.g., 20-120 kHz) and power for a set duration.

-

Extraction Conditions: The temperature and solvent-to-sample ratio are optimized to maximize the yield.

-

Recovery: The extract is separated from the solid residue by filtration or centrifugation, followed by solvent removal.

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound with high purity.

Column Chromatography

Column chromatography is a standard technique for the separation of compounds from a mixture. The crude extract is loaded onto a stationary phase (e.g., silica gel or a metal-organic framework-based monolithic column) packed in a column. A mobile phase (a solvent or a mixture of solvents) is then passed through the column, and the different components of the extract are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed for the presence of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique for the separation, identification, and quantification of this compound. A high-pressure pump forces the sample extract in a solvent (mobile phase) through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. A detector is used to identify and quantify the eluted compounds. Reverse-phase HPLC with a C18 column is commonly used for the analysis of flavonoids like this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways, which are critical in the pathogenesis of several diseases, including cancer and inflammatory disorders.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. This compound has been shown to modulate this pathway, for instance, by suppressing neuronal apoptosis and inflammation through its inhibition. In some contexts, it can also activate this pathway.

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response. This compound has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators. This inhibition is often mediated through the upstream regulation of pathways like PI3K/Akt.

References

- 1. This compound Suppresses Neuronal Apoptosis and Inflammation by Modulating the Phosphoinositide 3-Kinase (PI3K)/AKT/Nuclear Factor-κB (NF-κB) Signaling Pathway in a Rat Model of Pneumococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Properties of the Citrus Flavonoid this compound: An Updated Review of Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Flavonoid Composition of Citrus Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Diosmetin's Modulation of Inflammatory Signaling Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Diosmetin, a naturally occurring O-methylated flavone found in citrus fruits and other plants, has emerged as a promising therapeutic agent due to its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound in the context of inflammation, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate understanding and further research.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key signaling cascades that regulate the expression of pro-inflammatory mediators. The primary pathways influenced by this compound include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, and the NLRP3 inflammasome.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to potently inhibit the NF-κB pathway.[1] Studies have demonstrated that this compound can suppress the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1] This inhibition leads to a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Inflammatory stimuli activate upstream kinases that, in turn, phosphorylate and activate MAPKs. Activated MAPKs then phosphorylate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), leading to the expression of inflammatory genes.

This compound has been observed to suppress the phosphorylation of ERK1/2, p38, and JNK in response to inflammatory stimuli like LPS. By inhibiting MAPK activation, this compound effectively downregulates the expression of downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various pro-inflammatory cytokines.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Ligand binding to cytokine receptors induces receptor dimerization, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

This compound has been shown to inhibit the JAK/STAT signaling pathway, particularly in the context of IL-4-induced inflammation. By suppressing the phosphorylation of JAK and STAT proteins, this compound can attenuate the expression of STAT-dependent inflammatory genes.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. Activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., LPS) that upregulates NLRP3 and pro-IL-1β expression via NF-κB, and an activation signal (e.g., ATP) that triggers the assembly of the inflammasome complex.

This compound has been found to inhibit the activation of the NLRP3 inflammasome. This inhibitory effect is likely mediated through its regulation of the Nrf2/NF-κB pathway, leading to a reduction in the expression of NLRP3 components and subsequent secretion of IL-1β.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Parameter | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| NO Production | RAW 264.7 | LPS | Not specified | Inhibition | |

| iNOS Expression | RAW 264.7 | LPS | Not specified | Decrease | |

| TNF-α Release | Macrophages | LPS | 50 μM | ~40-55% reduction | |

| IL-6 Production | Human Skin Fibroblasts | LPS | Not specified | Significant reduction | |

| IL-1β Production | Human Skin Fibroblasts | LPS | Not specified | Significant reduction | |

| IL-8 Production | MH7A cells | TNF-α | Not specified | Reduction | |

| COX-2 Expression | Human Skin Fibroblasts | LPS | Not specified | Significant reduction | |

| PGE2 Production | Human Skin Fibroblasts | LPS | Not specified | Significant reduction |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Condition | This compound Dosage | Effect | Reference |

| DNCB-induced mice | Atopic Dermatitis | Not specified | Reduced dermatitis score, decreased TNF-α, IL-4, and IL-1β in skin lesions | |

| L-NAME-induced rats | Hypertension | 20 or 40 mg/kg | Reduced vascular IL-6 expression | |

| STZ-induced mice | Diabetic Nephropathy | 25, 50, 100 mg/kg | Attenuated inflammatory cytokines |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of this compound.

Western Blot Analysis for Signaling Proteins

This protocol is for the detection of total and phosphorylated proteins in key signaling pathways (e.g., NF-κB, MAPKs).

a. Cell Lysis and Protein Extraction

-

Culture cells (e.g., RAW 264.7 macrophages) to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for the desired duration (e.g., 30 minutes for phosphorylation events).

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer

-

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p-ERK) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol describes a sandwich ELISA for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate seven times with wash buffer.

-

Add TMB substrate and incubate until a color develops (typically 15-30 minutes).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations from the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of inflammatory genes.

a. RNA Extraction and cDNA Synthesis

-

Treat cells as described for Western blot analysis.

-

Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

b. qPCR

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.

-

Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

-

Include a no-template control and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting multiple key signaling pathways, including NF-κB, MAPKs, and JAK/STAT, as well as the NLRP3 inflammasome. The collective evidence from in vitro and in vivo studies highlights its ability to reduce the production of a wide range of pro-inflammatory mediators. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action of this compound and evaluate its therapeutic efficacy. The continued exploration of this compound's molecular targets and signaling interactions will be crucial for its development as a novel anti-inflammatory agent for a variety of inflammatory diseases.

References

The Pharmacological Profile of Diosmetin: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. Found predominantly in citrus fruits, this bioactive compound has demonstrated promising therapeutic potential across a spectrum of preclinical models, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to facilitate a deeper understanding of its mechanisms of action and to support ongoing and future research endeavors.

Anticancer Properties

This compound exerts multifaceted anticancer effects by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines. Its mechanisms of action often involve the modulation of key signaling pathways that regulate cell growth and survival.

Quantitative Data: In Vitro Anticancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |

| MDA-MB-231 | Breast Cancer | MTT | Cell Viability | ~30-50 µM (24h) | [1][2] |

| MDA-MB-468 | Breast Cancer | Proliferation | Cell Growth | 10 µM (48h) | [3] |

| HepG2 | Liver Cancer | MTT | Cell Viability | 25 µg/mL (24h) | [4] |

| HCC-LM3 | Liver Cancer | MTT | Cell Viability | Concentration-dependent inhibition | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HepG2, HCC-LM3) are seeded in 96-well plates at a density of approximately 7.5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 30 µg/mL) and incubated for specified durations (e.g., 24h, 48h).

-

MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization agent such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader to determine cell viability, which is expressed as a percentage of the untreated control.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells (e.g., MDA-MB-231) are treated with this compound at various concentrations (e.g., 10, 30, 50 µM) for 24 hours.

-

Cell Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified. For instance, in MDA-MB-231 cells, this compound treatment led to a dose-dependent increase in the G0/G1 phase population, from 39.9% in control to 55.2% in the 50 µM treated group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells (e.g., HepG2) are treated with this compound (e.g., 10 and 20 µg/mL) for a specified period (e.g., 24 hours).

-

Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In HepG2 cells, this compound treatment at 10 and 20 µg/mL increased the apoptosis rate to 25.6% and 37.6%, respectively, compared to 8.8% in the control group.

Signaling Pathways in Anticancer Activity

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various experimental models, primarily by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Data: In Vitro Anti-inflammatory Activity

| Cell Line | Inducer | Parameter | IC50 Value/Effect | Reference |

| RAW 264.7 | LPS | NO Production | Inhibition observed | |

| RAW 264.7 | LPS | iNOS expression | Decreased expression | |

| RAW 264.7 | LPS | IL-1β, IL-6 mRNA | Reduced levels |

Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation.

-

Griess Assay: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control group.

Signaling Pathways in Anti-inflammatory Activity

Antioxidant Properties

This compound exhibits potent antioxidant activity by scavenging free radicals and enhancing the endogenous antioxidant defense systems.

Quantitative Data: In Vitro Antioxidant Activity

| Assay | Endpoint | IC50 Value/Activity | Reference | | :--- | :--- | :--- | :--- | :--- | | DPPH Radical Scavenging | Free Radical Scavenging | Moderate activity | | | ABTS Radical Scavenging | Free Radical Scavenging | Moderate activity | | | Endothelial Cells (H2O2-induced) | SOD, CAT, GPx activity | Increased activity | |

Experimental Protocols

DPPH Radical Scavenging Assay

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Treatment: Various concentrations of this compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.

Signaling Pathways in Antioxidant Activity

Cardioprotective Properties

This compound has been shown to protect the heart from injury in preclinical models of myocardial infarction and cardiac hypertrophy. Its cardioprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.

Experimental Protocols

Isoproterenol-Induced Myocardial Infarction in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Treatment: Rats are pre-treated with this compound (e.g., 1 and 3 mg/kg, or 50, 100, and 200 mg/kg, p.o. or i.p.) for a specified period (e.g., 7-14 days).

-

Induction of Myocardial Infarction: Myocardial infarction is induced by subcutaneous injection of isoproterenol (e.g., 85 mg/kg) on two consecutive days.

-

Assessment: 24 hours after the last isoproterenol injection, electrocardiogram (ECG) is recorded, and blood samples are collected to measure cardiac injury markers (e.g., troponin I, CK-MB). Hearts are excised for histopathological examination and biochemical analysis (e.g., antioxidant enzyme levels, inflammatory markers).

Signaling Pathways in Cardioprotection

Neuroprotective Properties

This compound has demonstrated neuroprotective effects in models of neurodegenerative diseases and neuronal injury, primarily through its antioxidant and anti-inflammatory actions.

Experimental Protocols

Rotenone-Induced Parkinson's Disease Model in Rats

-

Animal Model: Male Wistar rats are used.

-

Induction of Parkinsonism: Parkinson's disease-like symptoms are induced by subcutaneous injection of rotenone (e.g., 2 mg/kg) for several weeks.

-

Treatment: Rats are co-treated with diosmin (the glycoside of this compound, which is metabolized to this compound in vivo) orally (e.g., 200 mg/kg) during the rotenone administration period.

-

Behavioral Assessment: Motor coordination and behavior are assessed using tests such as the open field test and rotarod test.

-

Neurochemical and Histological Analysis: After the treatment period, brains are collected for the measurement of dopamine levels, analysis of oxidative stress markers, and immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) and α-synuclein aggregation.

Conclusion

This compound is a promising natural flavonoid with a well-documented portfolio of pharmacological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2, and PI3K/Akt, underscores its potential as a therapeutic agent for a range of diseases, including cancer, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound and pave the way for its clinical translation. The visualization of the signaling pathways provides a clear framework for understanding its molecular mechanisms of action, which is critical for targeted drug development efforts. Continued research into the pharmacokinetics, safety profile, and clinical efficacy of this compound is warranted to harness its full therapeutic promise.

References

- 1. Anti-Proliferation and Pro-Apoptotic Effects of this compound via Modulating Cell Cycle Arrest and Mitochondria-Mediated Intrinsic Apoptotic Pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Proliferation and Pro-Apoptotic Effects of this compound via Modulating Cell Cycle Arrest and Mitochondria-Mediated Intrinsic Apoptotic Pathway in MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer effects of the flavonoid this compound on cell cycle progression and proliferation of MDA-MB 468 breast cancer cells due to CYP1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound triggers cell apoptosis by activation of the p53/Bcl-2 pathway and inactivation of the Notch3/NF-κB pathway in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Cell Proliferation, Induces Cell Apoptosis and Cell Cycle Arrest in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Diosmetin: A Promising Therapeutic Agent for Chronic Diseases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetin, a naturally occurring O-methylated flavone found predominantly in citrus fruits, has emerged as a significant subject of research for its potential therapeutic applications in a range of chronic diseases.[1][2] Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and anti-diabetic properties, position it as a promising candidate for novel drug development.[1][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data from preclinical studies, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.

Introduction

Chronic diseases, including cardiovascular disorders, cancer, diabetes, and neurodegenerative diseases, represent a major global health burden. A common thread linking these conditions is the underlying role of chronic inflammation and oxidative stress.[4] this compound, the aglycone of diosmin, has garnered considerable attention for its ability to target these fundamental pathological processes. This document aims to provide a comprehensive resource for researchers and drug development professionals by consolidating the existing scientific evidence on this compound's therapeutic potential.

Therapeutic Potential and Mechanisms of Action

This compound exerts its therapeutic effects by modulating a variety of cellular signaling pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many chronic diseases. This compound has demonstrated potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways.

-

NF-κB Signaling Pathway: this compound has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. It achieves this by preventing the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, as well as enzymes like COX-2 and iNOS.

-

MAPK Signaling Pathway: this compound can also suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, which are upstream regulators of inflammatory responses.

-

JAK/STAT Signaling Pathway: In the context of atopic dermatitis, this compound has been shown to inhibit the activation of the JAK/STAT signaling pathway.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic conditions. This compound exhibits significant antioxidant activity through multiple mechanisms.

-

Nrf2 Signaling Pathway: A key mechanism of this compound's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

Direct ROS Scavenging: While modulation of antioxidant enzymes appears to be the primary mechanism, some studies suggest that this compound may also possess direct ROS scavenging capabilities.

Anti-Cancer Effects

This compound has shown promise as an anti-cancer agent by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.

-

Induction of Apoptosis: this compound can trigger the intrinsic mitochondrial apoptotic pathway by increasing the Bax/Bcl-2 ratio, leading to the activation of caspase-9 and caspase-3. It can also upregulate the tumor suppressor protein p53.

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G0/G1 phase, by downregulating the expression of cyclin D1 and cyclin-dependent kinases (Cdks).

-

Inhibition of Metastasis: Studies have shown that this compound can inhibit the metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.

-

Modulation of PI3K/Akt/mTOR Pathway: this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival and proliferation.

Neuroprotective Effects

Emerging evidence suggests that this compound may have a neuroprotective role in conditions like Alzheimer's disease and pneumococcal meningitis.

-

Reduction of Neuroinflammation and Oxidative Stress: By inhibiting NF-κB and activating Nrf2 pathways, this compound can protect neurons from inflammatory damage and oxidative stress.

-

Inhibition of Apoptosis: this compound has been shown to suppress neuronal apoptosis by modulating the PI3K/Akt signaling pathway.

-

Modulation of Aβ and Tau Pathology: In a mouse model of Alzheimer's disease, diosmin (which is metabolized to this compound) was found to reduce cerebral Aβ levels and tau hyperphosphorylation, potentially through the inhibition of GSK-3β.

Anti-Diabetic Effects

This compound has demonstrated potential in the management of type 2 diabetes and its complications.

-

Improved Insulin Sensitivity: this compound can enhance insulin sensitivity by modulating the PI3K/Akt and AMPK signaling pathways.

-

Regulation of Glucose Metabolism: It promotes glycogen synthesis and GLUT4 translocation, contributing to better glycemic control.

-

Nephroprotective Effects: In diabetic nephropathy models, this compound has been shown to protect against renal injury by modulating the Akt/NF-κB/iNOS signaling pathway.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from various preclinical studies investigating the efficacy of this compound.

Table 1: Anti-inflammatory Effects of this compound

| Model System | Treatment | Key Findings | Reference |

| TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cells) | This compound (dose-dependent) | Significant reduction in IL-1β, IL-6, and IL-8 production. | |

| Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | This compound | Inhibition of nitric oxide production and decreased iNOS expression. | |

| DNCB-induced atopic dermatitis in hairless mice | Oral administration of this compound | Reduced dermatitis scores and decreased serum levels of IgE and IL-4. | |

| LPS/D-GalN-induced acute liver injury in mice | This compound pretreatment | Reduced serum levels of TNF-α, IL-1β, and IL-6. |

Table 2: Antioxidant Effects of this compound

| Model System | Treatment | Key Findings | Reference |

| H₂O₂-induced oxidative stress in endothelial cells | This compound (250 µM) | Significantly restored the activity of SOD and CAT and decreased MDA levels. | |

| AAPH-induced erythrocyte hemolysis | This compound (100 µg/mL) | 91.0% inhibition of hemolysis. | |

| L-NAME-induced hypertensive rats | This compound | Increased protein expression of Nrf2 and HO-1. | |

| PMA-stimulated neutrophils | This compound | Increased mRNA levels of Nrf2 and HO-1. |

Table 3: Anti-Cancer Effects of this compound

| Cell Line | Treatment | Key Findings | Reference |

| MDA-MB-231 (Breast Cancer) | This compound (10, 30, 50 µM) | Concentration-dependent increase in G0/G1 phase cell cycle arrest (from 39.9% to 55.2%). | |

| LNCaP (Prostate Cancer) | This compound (10, 20 µM) | 1.5-fold and ~2-fold increase in Bax expression, respectively. | |

| HepG2 (Hepatocellular Carcinoma) | This compound (>5 µg/ml) | Significant inhibition of cell proliferation and induction of apoptosis. |

Table 4: Neuroprotective Effects of this compound

| Model System | Treatment | Key Findings | Reference |

| Rat model of pneumococcal meningitis | This compound (100 and 200 mg/kg) | Significantly reduced CSF bacterial titer and levels of pro-inflammatory mediators (p<0.01). | |

| 3xTg-AD Mice (Alzheimer's Disease model) | Diosmin | Reduced cerebral Aβ levels and tau hyperphosphorylation. | |

| LPS-injured PC12 cells | Fisetin and this compound | Suppressed the expression of APP and cyclophilin D, and reduced ROS production. |

Table 5: Anti-Diabetic Effects of this compound

| Model System | Treatment | Key Findings | Reference |

| STZ-induced diabetic nephropathy mice | This compound | Significantly reduced fasting blood glucose, serum creatinine, and BUN. | |

| KK-Ay diabetic mice | This compound | Significantly decreased blood glucose and increased serum insulin concentrations. |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in this guide.

Cell Culture and Viability Assays

-

Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, LNCaP, HepG2) and macrophage cell lines (e.g., RAW 264.7) are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assay (MTT or CCK-8):

-

Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24-72 hours.

-

Add MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.

-

For MTT, dissolve the formazan crystals with DMSO.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Western Blot Analysis

-

Protein Extraction:

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-NF-κB p65, anti-Nrf2, anti-Bax, anti-Bcl-2, anti-Akt, anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control like GAPDH or β-actin for normalization.

-

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using TRIzol reagent according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green master mix and specific primers for the target genes (e.g., TNF-α, IL-6, Nrf2, HO-1).

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Animal Models

-

Induction of Disease Models:

-

Diabetic Nephropathy: Induce diabetes in mice (e.g., C57BL/6J) with multiple low-dose injections of streptozotocin (STZ).

-

Atopic Dermatitis: Sensitize and challenge hairless mice with 2,4-dinitrochlorobenzene (DNCB).

-

Rheumatoid Arthritis: Induce arthritis in rats or mice using complete Freund's adjuvant (CFA).

-

-

Treatment: Administer this compound orally (gavage) or intraperitoneally at specified doses and durations.

-

Outcome Measures:

-

Biochemical Analysis: Measure blood glucose, serum cytokines, and other relevant biomarkers.

-

Histopathological Examination: Collect tissues of interest, fix in formalin, embed in paraffin, section, and stain with H&E or other specific stains for microscopic evaluation.

-

Behavioral Tests: For neurodegenerative disease models, conduct behavioral tests to assess cognitive function.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow.

Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Caption: this compound's antioxidant mechanism through activation of the Nrf2 signaling pathway.

Caption: this compound's anti-cancer mechanisms involving apoptosis and cell cycle arrest.

Caption: A general experimental workflow for investigating the therapeutic effects of this compound.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for a variety of chronic diseases. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival underscores its pleiotropic pharmacological effects. The quantitative data from preclinical studies provide a solid foundation for its efficacy.

However, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

-

Clinical Trials: Well-designed clinical trials are essential to validate the preclinical findings in human subjects and to determine the safety, efficacy, and optimal dosage of this compound.

-

Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a drug.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing drugs could lead to more effective treatment strategies with reduced side effects.

-

Delivery Systems: The development of novel delivery systems, such as nanoformulations, could enhance the bioavailability and therapeutic efficacy of this compound.

References

In Vitro Antioxidant Activity of Diosmetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin, a naturally occurring flavonoid predominantly found in citrus fruits, exhibits a range of pharmacological activities, with its antioxidant properties being of significant interest to the scientific community.[1][2] While possessing some direct radical scavenging capabilities, emerging research indicates that the primary antioxidant mechanism of this compound in a biological context is the enhancement of endogenous cellular antioxidant defense systems.[3][4][5] This guide provides an in-depth overview of the in vitro antioxidant activity of this compound, detailing common experimental protocols, presenting available quantitative data, and illustrating the key signaling pathways involved.

Direct Radical Scavenging Activity

This compound's capacity to directly neutralize free radicals has been investigated using various cell-free antioxidant assays. However, studies suggest that its direct scavenging activity is moderate.

Common Assays for Direct Antioxidant Activity

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a decrease in its characteristic absorbance.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Cellular Antioxidant Activity

The more pronounced antioxidant effects of this compound are observed in cellular models, where it modulates endogenous antioxidant pathways and enzyme activities.

Key Cellular Effects of this compound:

-

Protection against Oxidative Stress: this compound has been demonstrated to protect endothelial cells against hydrogen peroxide (H₂O₂)-induced oxidative stress.

-

Enhancement of Antioxidant Enzymes: It restores the activity of key cellular antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), in a dose-dependent manner.

-

Inhibition of Lipid Peroxidation: this compound effectively reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation.

Quantitative Data on Antioxidant Activity

The following table summarizes the available quantitative data on the in vitro antioxidant activity of this compound.

| Assay | Model System | Key Findings | Reference(s) |

| Cellular Antioxidant Activity (CAA) | Erythrocytes | EC50 = 7.98 µmol; CAA value = 58 µmol Quercetin Equivalents (QE)/100 µmol | |

| AAPH-induced Erythrocyte Hemolysis | Erythrocytes | 91.0% inhibition at 100 µg/mL | |

| CuCl₂-induced Plasma Oxidation | Plasma | Effectively inhibits reactive oxygen species (ROS) generation and MDA formation. | |

| H₂O₂-induced Oxidative Stress | Endothelial Cells | Pretreatment with this compound (up to 250 µM) significantly restored the activity of CAT, SOD, and GPx, and decreased MDA levels in a concentration-dependent manner. | |

| DPPH & ABTS Radical Scavenging | Cell-free | Described as having minor or moderate direct scavenging activities. Specific IC50 values for pure this compound are not consistently reported in the literature. |

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing direct radical scavenging activity.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in a suitable solvent like methanol or DMSO).

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS Radical Cation Scavenging Assay

This protocol provides another measure of direct antioxidant capacity.

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 20 µL of various concentrations of this compound to a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

-

Cell Culture:

-

Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

-

-

Assay Procedure:

-

Remove the media and wash the cells with PBS.

-

Treat the cells with 100 µL of media containing various concentrations of this compound and 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.

-

Remove the treatment solution and wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce oxidative stress.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

-

-

Calculation:

-

The CAA value is calculated based on the area under the fluorescence curve, comparing the this compound-treated wells to the control wells.

-

Signaling Pathways